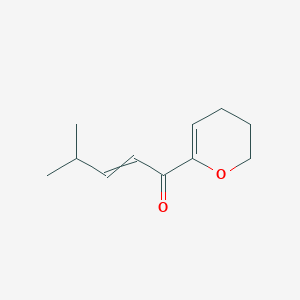![molecular formula C6H12NO5P B15168641 [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid CAS No. 883905-52-0](/img/structure/B15168641.png)
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a unique combination of an oxazolidinone ring and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 4,4-dimethyl-2-oxo-1,3-oxazolidine with a phosphonic acid derivative. One common method includes the use of 4,4-dimethyl-2-oxo-1,3-oxazolidine and a phosphonic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The phosphonic acid group can participate in substitution reactions, forming various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve alkyl halides or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives and phosphonate esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong interactions with metal ions or other positively charged species, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: A related compound with similar structural features but lacking the phosphonic acid group.
2-Oxazolidinone: Another related compound that serves as a building block for various chemical syntheses.
Uniqueness
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to the presence of both the oxazolidinone ring and the phosphonic acid group.
Propriétés
Numéro CAS |
883905-52-0 |
|---|---|
Formule moléculaire |
C6H12NO5P |
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C6H12NO5P/c1-6(2)3-12-5(8)7(6)4-13(9,10)11/h3-4H2,1-2H3,(H2,9,10,11) |
Clé InChI |
GLJQEHSIBRQJCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)N1CP(=O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)




![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)







